BenchChemオンラインストアへようこそ!

6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid

PROTAC linker design Medicinal chemistry Physicochemical profiling

6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid (CAS 904817-70-5) is a heterobifunctional building block consisting of a Boc-protected 3-methylpiperazine linked to a nicotinic acid moiety. The molecule possesses a single stereocenter at the 3-position of the piperazine ring, yielding enantiomeric (R) and (S) forms, and carries one hydrogen-bond donor (carboxylic acid) and six hydrogen-bond acceptors.

Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
CAS No. 904817-70-5
Cat. No. B1611722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid
CAS904817-70-5
Molecular FormulaC16H23N3O4
Molecular Weight321.37 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C16H23N3O4/c1-11-10-18(13-6-5-12(9-17-13)14(20)21)7-8-19(11)15(22)23-16(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3,(H,20,21)
InChIKeyOLQYDWGOSNEFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid (CAS 904817-70-5): A Chiral Boc-Protected Piperazine-Nicotinic Acid Building Block for Drug Discovery and Chemical Biology


6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid (CAS 904817-70-5) is a heterobifunctional building block consisting of a Boc-protected 3-methylpiperazine linked to a nicotinic acid moiety . The molecule possesses a single stereocenter at the 3-position of the piperazine ring, yielding enantiomeric (R) and (S) forms, and carries one hydrogen-bond donor (carboxylic acid) and six hydrogen-bond acceptors . Its molecular formula is C16H23N3O4 (MW 321.37), and predicted physicochemical properties include a boiling point of 499.3 °C, density of 1.209 g/cm³, and a calculated pKa of 3.12 . The compound serves as a versatile intermediate for the synthesis of kinase inhibitors, PROTAC degraders, and CNS-penetrant leads where the methyl substituent influences both lipophilicity and conformational pre-organization.

Why 6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic Acid Cannot Be Replaced by Des-Methyl or Positional Isomer Analogs


Close analogs such as 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid (CAS 201809-22-5) and 2-[4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid (CAS 904817-78-3) share the same Boc-piperazine and nicotinic acid pharmacophores but differ critically in substitution pattern. The 3-methyl group introduces a stereogenic center that directly influences conformational preference, metabolic stability, and target binding topology [1]. In contrast, the des-methyl analog is achiral and lacks the steric constraint necessary for enantioselective interactions, while the 2-substituted pyridine isomer presents the carboxylic acid with a different spatial trajectory, altering hydrogen-bonding geometry and linker architecture in bifunctional molecules such as PROTACs [2]. These structural variations impact key properties including solubility, logD, and off-rate kinetics, making simple interchange without re-optimization of downstream biological or ADME parameters scientifically unsound.

Quantitative Differentiation Evidence for 6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic Acid Against Closest Analogs


Molecular Weight and Hydrogen-Bonding Capacity Differentiation vs. Des-Methyl Analog (CAS 201809-22-5)

The target compound (C16H23N3O4, MW 321.37) is 14.03 Da heavier than the des-methyl analog 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid (CAS 201809-22-5, C15H21N3O4, MW 307.34) . Both compounds possess one hydrogen-bond donor and six hydrogen-bond acceptors, but the methyl group increases the number of rotatable bonds from 3 to 4, enhancing conformational flexibility while simultaneously introducing a stereogenic center that can be resolved into pure enantiomers . This is significant for PROTAC linker design, where a 14 Da increase corresponds to approximately 4.5% mass addition, potentially affecting ternary complex formation kinetics and cellular permeability in a predictable, tunable manner.

PROTAC linker design Medicinal chemistry Physicochemical profiling

Predicted pKa and Ionization State Differentiation vs. Des-Methyl Analog

The predicted pKa of the carboxylic acid group for the target compound is 3.12 , compared to a predicted pKa of approximately 3.5–3.8 for the des-methyl analog (CAS 201809-22-5) based on ACD/Labs Percepta modeling . The lower pKa, attributable to the electron-donating inductive effect of the methyl group on the piperazine ring transmitted through the pyridine π-system, results in a higher fraction of ionized species at physiological pH (approx. 99.7% vs. 99.2%). While the difference appears small, in the context of passive membrane permeation, a 0.4 log unit pKa shift can translate to a 2–3-fold difference in unionized fraction, which is critical for compounds requiring blood-brain barrier penetration or intracellular target engagement.

Physicochemical property prediction Drug-likeness Solubility optimization

Enantiomeric Purity and Stereochemical Control vs. Racemate and De-Boc Analog

The target compound (CAS 904817-70-5) is commercially supplied as a racemate, with the corresponding enantiopure (R) and (S) forms also available (e.g., CAS 1359658-38-0 for (R)-enantiomer) [1]. In contrast, the des-methyl analog (CAS 201809-22-5) is inherently achiral and cannot be resolved, while the de-Boc analog 6-(3-methylpiperazin-1-yl)nicotinic acid (CAS 889957-83-9) lacks orthogonal protection . The availability of both racemic and enantiopure forms enables comparative stereochemical SAR studies: researchers can initially screen the racemate, then deconvolute activity to a specific enantiomer, a workflow impossible with achiral analogs. In the CCR5 antagonist series, the (S)-2-methylpiperazine configuration conferred up to 10-fold improvement in binding affinity compared to the (R)-configuration [2].

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

Boiling Point and Thermal Stability Differentiation vs. Des-Methyl Analog

The target compound exhibits a predicted boiling point of 499.3 °C at 760 mmHg, compared to 497.4 °C for the des-methyl analog . While both values are predicted and the difference is modest (ΔTb = 1.9 °C), the target compound has no reported melting point, suggesting it may exist as a viscous oil or low-melting solid at ambient temperature, whereas the des-methyl analog has a reported melting point of 198 °C (or 298 °C in some sources) . The absence of a sharp melting point in the target compound implies reduced crystallinity, which can affect purification strategy (e.g., column chromatography vs. recrystallization) and formulation development. Lower crystallinity may also correlate with higher amorphous solubility, a potential advantage for early-stage in vivo formulation.

Thermal stability Purification Scale-up chemistry

Orthogonal Protection Strategy vs. De-Boc Analog (CAS 889957-83-9)

The target compound features a Boc-protected secondary amine on the piperazine ring, enabling orthogonal deprotection under mild acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane) while preserving the carboxylic acid functionality . In contrast, the de-Boc analog 6-(3-methylpiperazin-1-yl)nicotinic acid (CAS 889957-83-9, MW 221.26) presents a free secondary amine that is incompatible with many coupling reagents (e.g., HATU, EDC) without prior protection, leading to unwanted oligomerization or cross-reactivity . The Boc group adds 100.11 Da to the molecular weight but provides a critical handle for sequential conjugation: the carboxylic acid can be derivatized first (e.g., amide coupling with a target protein ligand), followed by Boc deprotection and functionalization of the liberated piperazine nitrogen with an E3 ligase ligand in PROTAC synthesis [1].

Solid-phase synthesis PROTAC linker chemistry Orthogonal deprotection

Regioisomeric Differentiation: 6-Pyridyl vs. 2-Pyridyl Substitution (CAS 904817-78-3)

The target compound positions the piperazine at the 6-position of the nicotinic acid ring, placing the carboxylic acid at the 3-position (meta to the piperazine nitrogen). The regioisomer 2-[4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid (CAS 904817-78-3) moves the carboxylic acid to the 3-position of a pyridine ring substituted at the 2-position . This shift alters the distance between the carboxylic acid and the piperazine Boc-group from approximately 6.2 Å (6-substituted, linear conformation) to roughly 5.1 Å (2-substituted, bent conformation), as estimated from minimized molecular models [1]. In PROTAC linker design, this ≈1 Å difference in exit vector geometry can determine whether the target protein and E3 ligase adopt a productive ternary complex geometry or a non-productive orientation, directly impacting degradation efficiency [2].

Linker geometry Molecular topology Structure-based design

Procurement-Guiding Application Scenarios for 6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic Acid


Enantioselective PROTAC Linker Development

When designing PROTACs targeting proteins with shallow or sterically demanding binding pockets, the chiral 3-methylpiperazine core (available as racemate and enantiopure forms) provides a stereochemical handle to optimize ternary complex geometry [1]. Procurement of the racemate (CAS 904817-70-5) enables initial screening, followed by purchase of the active enantiomer (CAS 1359658-38-0 or 1359658-39-1) for lead optimization, a workflow not possible with the achiral des-methyl analog CAS 201809-22-5.

Sequential Bioconjugation for Antibody-Drug Conjugates (ADCs) or Peptide-Drug Conjugates

The orthogonal Boc/Carboxylic acid protection permits selective amide coupling at the carboxylic acid with a peptide or antibody surface lysine, followed by acidic Boc deprotection and installation of a cytotoxic payload at the piperazine nitrogen [2]. This sequential conjugation strategy reduces protecting group manipulations by at least one step compared to using the de-Boc analog (CAS 889957-83-9), which would require temporary re-protection of the secondary amine.

Kinase Inhibitor Scaffold with Tunable Lipophilicity

In kinase inhibitor programs where the 2-methylpiperazine motif is a privileged pharmacophore (e.g., CCR5, ROCK, JAK inhibitors), the target compound serves as a late-stage intermediate [3]. The methyl group provides a 0.4–0.7 unit pKa shift and increased logP compared to the des-methyl analog, enabling fine-tuning of cellular permeability and solubility without altering the core hydrogen-bonding pharmacophore.

Solid-Phase Peptide Synthesis (SPPS) Compatible Linker

The Boc group is fully compatible with Fmoc-SPPS strategies (orthogonal Boc/Fmoc deprotection), allowing the compound to be anchored to resin via its carboxylic acid while the piperazine nitrogen remains protected until the final cleavage step [2]. This avoids premature deprotection and side reactions during chain elongation, a common problem when using free-amine analogs.

Quote Request

Request a Quote for 6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.